molecular formula C18H22O2 B024678 2,2',3,3',5,5'-Hexamethyl-4,4'-dihydroxybiphenyl CAS No. 19956-76-4

2,2',3,3',5,5'-Hexamethyl-4,4'-dihydroxybiphenyl

Cat. No. B024678
CAS RN: 19956-76-4
M. Wt: 270.4 g/mol
InChI Key: IOJCFCLZQBXCIQ-UHFFFAOYSA-N
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Description

"2,2',3,3',5,5'-Hexamethyl-4,4'-dihydroxybiphenyl" is a complex organic compound, part of the biphenyl family, characterized by its hexamethyl substitutions and hydroxy groups on the biphenyl structure. These modifications significantly influence its molecular behavior, chemical reactivity, and physical properties.

Synthesis AnalysisThe synthesis of closely related biphenyl compounds involves catalytic reactions, cross-coupling techniques, or direct functionalization of pre-existing biphenyl structures. For example, Dhakal et al. (2019) demonstrated the synthesis of a dihydroxylated metabolite of dichlorobiphenyl, highlighting the role of intramolecular hydrogen bonding and π-π stacking interactions in defining the compound's structure (Dhakal, Parkin, & Lehmler, 2019). Such methodologies could be adapted for synthesizing "2,2',3,3',5,5'-Hexamethyl-4,4'-dihydroxybiphenyl."

Molecular Structure AnalysisThe molecular structure of biphenyl derivatives is significantly influenced by their substituents, which can induce torsional strain and affect the overall molecular conformation. The study by Dhakal et al. (2019) on a chlorinated biphenyl derivative reveals that the dihedral angle between the benzene rings and the nature of intermolecular interactions play a crucial role in the compound's structural characteristics. This insight into the structural analysis of biphenyl derivatives can provide a foundation for understanding the molecular structure of "2,2',3,3',5,5'-Hexamethyl-4,4'-dihydroxybiphenyl."

Chemical Reactions and Properties

Biphenyl compounds undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and oxidative coupling. The presence of hydroxy groups in "2,2',3,3',5,5'-Hexamethyl-4,4'-dihydroxybiphenyl" would make it amenable to reactions such as esterification and etherification, as well as potentially affecting its electronic properties and reactivity patterns.

Physical Properties Analysis

The physical properties of biphenyl derivatives, such as melting and boiling points, solubility, and crystalline structure, are influenced by their molecular structure and substituents. The research by Dhakal et al. (2019) on a dihydroxylated biphenyl compound shows how intramolecular hydrogen bonding and π-π stacking can affect these properties. Such analyses are essential for understanding the behavior of "2,2',3,3',5,5'-Hexamethyl-4,4'-dihydroxybiphenyl" under different conditions.

Chemical Properties Analysis

The chemical properties of "2,2',3,3',5,5'-Hexamethyl-4,4'-dihydroxybiphenyl" would be characterized by its reactivity towards various chemical reagents, stability under different conditions, and the influence of its functional groups on its overall chemical behavior. Studies on similar compounds suggest that the electron-donating methyl groups and electron-withdrawing hydroxy groups could lead to interesting reactivity patterns, such as enhanced nucleophilicity of the aromatic rings.

Scientific Research Applications

  • Spherand-type Calixarene Application : It acts as a spherand-type calixarene with C-2 symmetry, useful for functionalizing cyclic trimers and tetramers (O'Sullivan et al., 1994).

  • Antiestrogenic Activity : Exhibits antiestrogenic effects, particularly in inhibiting estrogenic responses in vitro (Moore et al., 1997).

  • Use in Synthesis and Characterization : Involved in the synthesis and characterization of various compounds, such as 4,4'-bis(4-hydroxybenzoyloxy)-3,3',5,5'-tetramethylbiphenyl (Zhang Peng-yun, 2011).

  • Anion Exchange Membranes : Forms a component in anion-conducting polysulfone membranes containing hexa-imidazolium functionalized biphenyl units, which are important for electrochemical energy applications (Weiber & Jannasch, 2016).

  • Chiral Synthon : Achieves >99% enantioselectivity as a chiral synthon through processes like cholesterol esterase or porcine pancreas lipase-mediated hydrolysis (Takemura et al., 2008).

  • Electrooxidation : Can be electrooxidized to produce stable cation radical salts or spiro(fluorene-9,1′-cyclohexadienones) (Douadi et al., 1996).

  • Endocrine-Mediated Responses Study : Used in studying hydroxy-PCBs' activities as agonists and antagonists for several endocrine-mediated responses (Safe et al., 1995).

  • Phenoxy Resin Properties : Integral in the study of the properties of novel phenoxy resins containing biphenyl groups (Cai Hong, 2006).

properties

IUPAC Name

4-(4-hydroxy-2,3,5-trimethylphenyl)-2,3,6-trimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-9-7-15(11(3)13(5)17(9)19)16-8-10(2)18(20)14(6)12(16)4/h7-8,19-20H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJCFCLZQBXCIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)C)C)C2=C(C(=C(C(=C2)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350860
Record name 2,2',3,3',5,5'-Hexamethyl[1,1'-biphenyl]-4,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,3',5,5'-Hexamethyl-4,4'-dihydroxybiphenyl

CAS RN

19956-76-4
Record name 2,2',3,3',5,5'-Hexamethyl[1,1'-biphenyl]-4,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MSL Hu, J Yu, H Xin, Z An, W Sun - ChemistrySelect, 2017 - Wiley Online Library
A catalytic method for aerobic water‐based oxidation of 2,3,6‐trimethylphenol to trimethyl‐1,4‐benzoquinone catalysed by copper(II) nitrate was achieved under mild conditions using …
EA Weiber, P Jannasch - Journal of Membrane Science, 2016 - Elsevier
Poly(arylene ether sulfone)s containing randomly distributed biphenyl units tethered with precisely six imidazolium cations are designed and prepared with the aim to facilitate ionic …
Number of citations: 27 www.sciencedirect.com
H Sun, K Harms, J Sundermeyer - Journal of the American …, 2004 - ACS Publications
TMQ is an important precursor in industrial vitamin E synthesis. We report a “green chemistry approach” with respect to the highly selective and environmentally friendly oxidation of 2,3,6…
Number of citations: 158 pubs.acs.org
H Xin, L Hu, J Yu, W Sun, Z An - Catalysis Communications, 2017 - Elsevier
A highly efficient catalytic method for aerobic oxyiodination of various phenols catalysed by copper(II) nitrate was achieved under mild conditions using I 2 as an iodinating reagent, …
Number of citations: 7 www.sciencedirect.com
M Puertas-Bartolomé, ME Dose, P Bosch… - RSC …, 2017 - pubs.rsc.org
The effect of UV-crosslinking on the gas transport properties of two poly(ether ether ketone)s derived from difluorobenzophenone and two bisphenol derivatives, with four (TMBP-DFB) …
Number of citations: 11 pubs.rsc.org

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